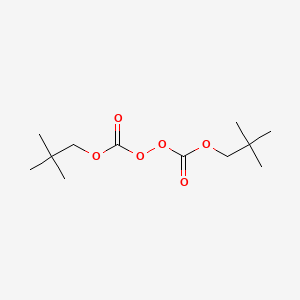
1,2,3-Tribromobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Tribromobutane is an organic compound with the molecular formula C4H7Br3 It is a brominated derivative of butane, characterized by the presence of three bromine atoms attached to the first, second, and third carbon atoms of the butane chain
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the addition of bromine (Br2) to butane in the presence of a catalyst or under specific reaction conditions. The reaction is carried out in a controlled environment to ensure the selective bromination at the desired positions on the butane chain.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and butane, along with appropriate catalysts and reaction vessels designed to handle large volumes and ensure safety and efficiency.
化学反应分析
Types of Reactions: 1,2,3-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or butane itself.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-). These reactions typically occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used to promote elimination reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.
Major Products Formed:
Substitution Reactions: Products include various substituted butanes, depending on the nucleophile used.
Elimination Reactions: Alkenes such as 1-butene or 2-butene are common products.
Reduction Reactions: Products include less brominated butanes or butane itself.
科学研究应用
1,2,3-Tribromobutane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms.
Biology: The compound can be used in studies involving brominated organic compounds and their effects on biological systems.
Medicine: Research into brominated compounds like this compound may provide insights into potential pharmaceutical applications or toxicological effects.
Industry: It is used in the production of flame retardants, as brominated compounds are effective in reducing flammability.
作用机制
The mechanism of action of 1,2,3-tribromobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the presence of strong bases facilitates the removal of hydrogen and bromine atoms to form double bonds. The exact pathways and molecular targets can vary based on the specific conditions and reagents used.
相似化合物的比较
1,1,2-Tribromobutane: Another brominated butane derivative with bromine atoms at different positions.
1,2,2-Tribromobutane: Similar structure but with two bromine atoms on the second carbon.
2,2,3-Tribromobutane: Bromine atoms are attached to the second and third carbon atoms.
Uniqueness of 1,2,3-Tribromobutane: this compound is unique due to the specific arrangement of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This arrangement allows for selective substitution and elimination reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
632-05-3 |
|---|---|
分子式 |
C4H7Br3 |
分子量 |
294.81 g/mol |
IUPAC 名称 |
1,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 |
InChI 键 |
HKTNRDJXZCCMGH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
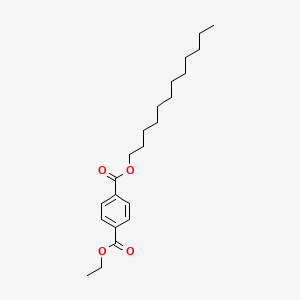
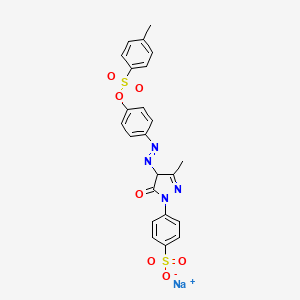
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

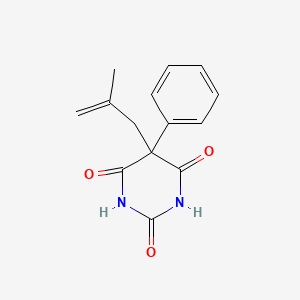
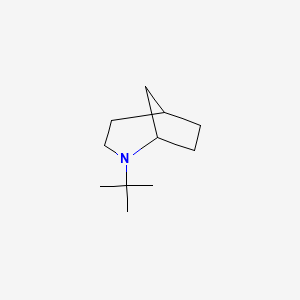


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)


